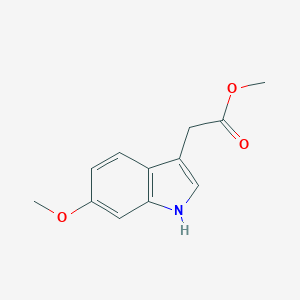

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-methoxy-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-9-3-4-10-8(5-12(14)16-2)7-13-11(10)6-9/h3-4,6-7,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNFZZBGRBWCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560882 | |

| Record name | Methyl (6-methoxy-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123380-87-0 | |

| Record name | Methyl 6-methoxy-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123380-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (6-methoxy-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is an indole derivative characterized by a methoxy group at the 6-position of the indole ring and a methyl acetate group at the 3-position.[1] The indole scaffold is a prominent feature in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a subject of interest in medicinal chemistry and drug discovery.[1][2][3] The position of the methoxy group significantly influences the electronic and steric properties of the molecule, which in turn affects its reactivity and potential biological interactions.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. It is important to distinguish this compound from its 5-methoxy isomer, as their properties can differ significantly.[1]

| Property | Value | Source |

| CAS Number | 123380-87-0 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | Inferred from structure |

| Molecular Weight | 219.24 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white crystalline powder (for the parent acid) | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, primarily involving the formation of the indole ring system followed by esterification.

Fischer Indole Synthesis of 6-Methoxyindole-3-acetic acid

A common and robust method for preparing methoxy-substituted indoles is the Fischer Indole Synthesis.[1][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Experimental Protocol:

-

Step 1: Formation of the Phenylhydrazone: 4-Methoxyphenylhydrazine is condensed with a suitable carbonyl compound, such as an ester of levulinic acid or γ,γ-dialkoxybutyrate, under acidic conditions.[1] This reaction forms the corresponding phenylhydrazone intermediate.

-

Step 2: Cyclization: The phenylhydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent) to induce a[5][5]-sigmatropic rearrangement, followed by aromatization to yield the indole scaffold.[1][6] This step directly installs the methoxy group at the C6 position of the indole ring.[1] The product of this stage is 6-methoxy-1H-indole-3-acetic acid.

Logical Workflow for Fischer Indole Synthesis:

Caption: Workflow for the Fischer Indole Synthesis of 6-methoxy-1H-indole-3-acetic acid.

Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester.

Experimental Protocol:

-

Fischer-Speier Esterification: 6-methoxy-1H-indole-3-acetic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

-

The reaction mixture is heated under reflux for several hours to overnight.

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated to yield the final product, this compound.

Experimental Workflow for Esterification:

Caption: Experimental workflow for the esterification of 6-methoxy-1H-indole-3-acetic acid.

Biological Activity and Signaling Pathways

While detailed in vitro and cell-based assay data for this compound are limited, the broader class of indole derivatives is known for a wide range of biological activities, including potential antiviral, anticancer, and antimicrobial properties.[1]

The parent compound, 6-methoxy-1H-indole-3-acetic acid, has been noted for its potential as a plant growth regulator and for its applications in neuroscience research, including potential neuroprotective and anti-inflammatory properties.[4]

The structural similarity of indole-3-acetic acid derivatives to the plant hormone auxin suggests potential interactions with auxin signaling pathways in plants. In mammalian systems, indole derivatives can interact with various receptors and enzymes. For example, some methoxyindole derivatives have shown affinity for melatonin receptors and can act as agonists.[7]

A plausible, though currently hypothetical, signaling pathway for a methoxy-substituted indole acetic acid derivative, based on the known anti-inflammatory effects of similar compounds, could involve the inhibition of pro-inflammatory signaling cascades.

Hypothetical Anti-Inflammatory Signaling Pathway:

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory action.

Conclusion

This compound is a compound of interest within the broader family of biologically active indoles. While its specific physicochemical properties are not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods like the Fischer Indole Synthesis and subsequent esterification. Further research is warranted to fully characterize this molecule and to explore its potential therapeutic applications, particularly in comparison to its more studied 5-methoxy isomer. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this and related indole derivatives.

References

- 1. This compound | 123380-87-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. chemimpex.com [chemimpex.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(6-methoxy-1H-indol-3-yl)acetate (CAS: 123380-87-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate, a notable indole derivative, stands as a compound of significant interest within the realms of synthetic organic chemistry and drug discovery. Its structural similarity to endogenous biomolecules, such as the plant hormone auxin, and its potential as a scaffold for the development of novel therapeutic agents, underscore its importance. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, including anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and mechanistic insights are presented to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is characterized by an indole core structure, with a methoxy group at the 6-position and a methyl acetate group at the 3-position. These substitutions significantly influence the molecule's electronic and steric properties, which in turn dictate its reactivity and biological interactions.[1]

| Property | Value | Source |

| CAS Number | 123380-87-0 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| InChI Key | KKNFZZBGRBWCJZ-UHFFFAOYSA-N | [1] |

| Appearance | Off-white to light yellow powder | Generic Data |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Generic Data |

| Storage | Store at -20°C for long-term stability | Generic Data |

Spectroscopic Data (Predicted/Representative for similar structures):

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.8 (s, 1H, NH), 7.4-6.7 (m, 4H, Ar-H), 3.75 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 3.60 (s, 3H, OCH₃)[1] |

| ¹³C NMR | Signals expected for carbonyl carbon, aromatic carbons, methoxy carbons, and the methylene carbon of the acetate group.[1] |

| Mass Spectrometry (LC-MS) | Expected [M+H]⁺ at m/z 220. |

| FT-IR (KBr, cm⁻¹) | Peaks expected for N-H stretching, C=O stretching (ester), C-O stretching, and aromatic C-H stretching. |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the Fischer indole synthesis followed by esterification.

Synthesis Workflow

References

Unveiling the Enigmatic Mechanism of Action: A Technical Guide on Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to explore the current understanding of the mechanism of action for the compound Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. While a comprehensive body of research dedicated solely to this specific molecule is nascent, this document synthesizes available information on its structural analogs and the broader class of methoxy-substituted indoles to postulate its potential biological activities and guide future research.

Executive Summary

This compound belongs to the vast and biologically significant family of indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a methoxy group at the 6-position of the indole ring is a key structural feature that can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets.[1] Currently, detailed public data from in vitro and cell-based assays specifically for this compound is limited.[1] However, by examining its structural relationship to the well-characterized plant hormone auxin (indole-3-acetic acid) and the activities of other substituted indoles, we can infer potential mechanisms of action and avenues for investigation.

The Indole Scaffold: A Foundation for Diverse Biological Activity

The indole ring system is a fundamental structural motif found in a plethora of biologically active compounds, including essential amino acids like tryptophan.[2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow indole derivatives to bind to a wide range of biological targets, including enzymes and receptors.[1] This versatility has led to the development of indole-containing drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2]

Influence of Methoxy Substitution

The presence of a methoxy group on the indole ring, as seen in this compound, is known to enhance the electron-donating nature of the aromatic system, which can increase its reactivity and modulate its binding affinity for biological targets.[2] The position of the methoxy group is critical; for instance, a 5-methoxy substitution can alter π-stacking interactions compared to the 6-methoxy isomer, highlighting the importance of positional isomerism in determining biological activity.[1]

Postulated Mechanism of Action: Insights from Structural Analogs

Given the structural similarity of this compound to indole-3-acetic acid (IAA), the primary plant hormone of the auxin class, a primary hypothesis for its mechanism of action lies within the realm of plant biology.[1]

Auxin-like Activity

Indole-3-acetic acid plays a crucial role in regulating plant growth and development.[1] Its activity is tightly controlled through biosynthesis, degradation, and modification, including methylation to its inactive form, methyl 2-(1H-indol-3-yl)acetate (MeIAA).[1] It is plausible that this compound could act as either an auxin agonist or antagonist, or that it could be hydrolyzed by plant esterases to release the active carboxylic acid form, thereby influencing auxin signaling pathways.

To investigate this, a logical experimental workflow would involve classical auxin bioassays.

Other Potential Biological Targets

Beyond plant biology, the broader class of indole derivatives has been shown to interact with a variety of targets in mammalian systems. While no specific data exists for this compound, related indole structures have demonstrated activities such as:

-

Tubulin Polymerization Inhibition: Certain N-methyl-1H-indol-3-yl derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[3][4]

-

Enzyme Inhibition: Methoxy-indole derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target in neurodegenerative diseases.[5]

-

Receptor Modulation: The indole scaffold is present in many compounds that modulate neurotransmitter receptors.

Quantitative Data and Experimental Protocols: A Call for Further Research

A thorough review of the existing scientific literature reveals a conspicuous absence of quantitative data (e.g., IC50, EC50, Ki values) and detailed experimental protocols specifically for this compound. The following table highlights the current data gap:

| Parameter | Value | Reference |

| Target Binding Affinity (Kd) | Not Reported | - |

| In vitro Potency (IC50/EC50) | Not Reported | - |

| In vivo Efficacy | Not Reported | - |

The synthesis of this compound can be achieved through established methods such as the Fischer indole synthesis, starting from 4-methoxyphenylhydrazine.[1] Subsequent esterification of the resulting 6-methoxy-1H-indole-3-acetic acid yields the final product.[1]

Future Directions and Conclusion

This compound represents a molecule with untapped potential. Its structural similarity to known bioactive compounds, particularly plant auxins, suggests promising avenues for research in agriculture and plant science. Furthermore, the broader pharmacological activities of methoxy-substituted indoles warrant its investigation in various therapeutic areas.

To elucidate the mechanism of action of this compound, a systematic approach is required. The following logical relationship diagram outlines a proposed research strategy:

References

- 1. This compound | 123380-87-0 | Benchchem [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Biological activity of methoxy-substituted indole acetates

An In-Depth Technical Guide on the Biological Activity of Methoxy-Substituted Indole Acetates

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous biologically active natural products and synthetic drugs.[1][2] The indole nucleus, particularly when substituted, serves as a "privileged scaffold" in medicinal chemistry, enabling the design of ligands for a wide range of biological targets.[3] The introduction of methoxy (-OCH₃) groups to the indole ring, and the addition of an acetate moiety, can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications enhance reactivity and can strategically direct the compound's interaction with specific biological targets, leading to a diverse array of pharmacological activities.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of methoxy-substituted indole acetates. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers in drug discovery and development.

Synthesis of Methoxy-Substituted Indole Acetates

The synthesis of methoxy-activated indoles is well-established, often employing classic methods like the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available methoxy-substituted anilines and benzaldehydes as starting materials.[1] A general, large-scale method for preparing substituted indole-2-acetic acid methyl esters involves a three-step process starting from o-nitrophenylacetic acid derivatives.[4]

Another common strategy for synthesizing specific isomers, such as 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, begins with the corresponding indole hydrazide, which is then reacted with various substituted benzaldehydes in ethanol with a glacial acetic acid catalyst to form Schiff bases.[5]

Below is a generalized workflow for the synthesis and screening of these compounds.

Biological Activities

Methoxy-substituted indole acetates exhibit a wide range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied. The position of the methoxy group on the indole ring is a critical determinant of the compound's specific biological effects.[6][7]

Anticancer Activity

Many indole derivatives function as anticancer agents by inducing apoptosis (programmed cell death) and inhibiting tubulin polymerization, which disrupts microtubule formation and arrests the cell cycle.[8][9] The presence of a methoxy group at the C5 or C6 position of the indole nucleus is often associated with optimal activity.[6]

For instance, certain 3-substituted and 3,6-disubstituted-2-carbalkoxy indoles have demonstrated potent cytotoxicity against leukemia cells (CEM) by decreasing β-tubulin protein levels in a time-dependent manner.[8] Similarly, indole-propenone scaffolds containing a methoxy group on the indole ring have shown significant antiproliferative activity.[6] Remarkably, the location of this single group can switch the mechanism of cell death; moving the methoxy group from the 5-position to the 6-position can change the primary biological activity from inducing methuosis (a non-apoptotic cell death) to disrupting microtubules.[7]

Table 1: Anticancer Activity of Methoxy-Substituted Indole Derivatives

| Compound/Derivative Class | Methoxy Position(s) | Target Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 9e | 6-methoxy | HeLa (Cervical Cancer) | IC₅₀ | 0.37 µM | [6] |

| HT29 (Colon Cancer) | IC₅₀ | 0.16 µM | [6] | ||

| MCF-7 (Breast Cancer) | IC₅₀ | 0.17 µM | [6] | ||

| Mono Methoxyindole Derivative | Not specified | NSCLC-N16-L16 (Lung Cancer) | IC₅₀ | 13.9 µM | [1] |

| Analogue 15 (Indole-chalcone) | 2,3-dimethoxy | SCC-29B (Oral Cancer) | GI₅₀ | 0.96 µM | [8] |

| Compound 22 (Carbalkoxy indole) | 6-methoxy | CEM (Leukemia) | EC₅₀ | 0.20 µM |[8] |

Anti-inflammatory Activity

The anti-inflammatory effects of indole acetates are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the prostaglandin synthesis pathway responsible for inflammation.[5][10] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a classic example of an indole-3-acetic acid derivative.[3]

Studies on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives revealed that compounds with specific substitutions on the phenyl ring exhibited significant anti-inflammatory activity, selectively inhibiting COX-2 expression while demonstrating a better gastric safety profile compared to indomethacin.[5][10]

Table 2: Anti-inflammatory Activity of 5-Methoxy-Indole Acetohydrazide Derivatives

| Compound | Phenyl Ring Substitution | % Inhibition of Edema (2h) | % Inhibition of Edema (3h) | Reference |

|---|---|---|---|---|

| S3 | 3-Nitrophenyl | 61.99% | 61.20% | [10] |

| S7 | 3,4-Dimethoxyphenyl | 61.47% | 62.24% | [10] |

| S14 | 2,4,5-Trimethoxyphenyl | 62.69% | 63.69% | [10] |

| Indomethacin | (Reference Drug) | 77.23% | 76.89% |[10] |

Other Biological Activities

-

Hormonal and Reproductive Effects : 5-Methoxyindole-3-acetic acid (5-MIAA), a metabolite found in the pineal gland, has been shown to prolong the estrous cycle, increase uterine weight, and elevate plasma estradiol levels in female rats.[11] It also influences protein/peptide secretion in mouse pinealocytes.[12]

-

Pro-oxidant Activity : In certain conditions, 5-MIAA can act as a pro-oxidant, enhancing lipid peroxidation, and has demonstrated cytotoxicity to V79 hamster cells.[11]

-

Aryl Hydrocarbon Receptor (AhR) Modulation : Methoxyindoles can act as agonists or antagonists of the AhR, a ligand-activated transcription factor involved in regulating xenobiotic metabolism and various physiological functions. 7-Methoxyindole, for example, is an efficacious AhR agonist.[13]

Experimental Protocols

Protocol 1: Synthesis of Methoxyindole Acetohydrazide Derivatives

This protocol is adapted from the synthesis of indole Schiff base derivatives.[5]

-

Starting Material : Begin with 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide.

-

Reaction : Dissolve the starting hydrazide in ethanol. Add a molar equivalent of the desired substituted benzaldehyde.

-

Catalysis : Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux : Reflux the reaction mixture for 4-6 hours.

-

Isolation : Cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification : Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.

-

Characterization : Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating anti-inflammatory agents.[10][14]

-

Animals : Use Wistar albino rats or similar models, divided into control, standard, and test groups.

-

Dosing : Administer the test compound (e.g., suspended in 1% carboxymethyl cellulose) orally or intraperitoneally to the test group. Administer the vehicle to the control group and a standard drug (e.g., indomethacin) to the standard group.

-

Inflammation Induction : After a set time (e.g., 1 hour) post-dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw of each animal.

-

Measurement : Measure the paw volume immediately after injection and at regular intervals (e.g., every hour for 3-5 hours) using a plethysmometer.

-

Analysis : Calculate the percentage inhibition of edema for the test and standard groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Conclusion and Future Perspectives

Methoxy-substituted indole acetates are a versatile and highly promising class of compounds with significant therapeutic potential, particularly in oncology and inflammation. The position of the methoxy substituent is a key determinant of both the potency and the mechanism of action, offering a strategic handle for medicinal chemists to fine-tune biological activity.[7] Structure-activity relationship studies have shown that methoxy groups at the C5 and C6 positions are often beneficial for anticancer activity, while a 5-methoxy group is common in derivatives designed as selective COX-2 inhibitors.[6][10]

Future research should focus on exploring a wider range of substitution patterns and developing more potent and selective analogs. The investigation of novel mechanisms, such as the modulation of non-apoptotic cell death pathways and interactions with receptors like AhR, could open new avenues for drug development. Furthermore, optimizing the pharmacokinetic and safety profiles of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutic agents.

References

- 1. soc.chim.it [soc.chim.it]

- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. caymanchem.com [caymanchem.com]

- 12. The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer’s Disease | MDPI [mdpi.com]

Fischer indole synthesis for 6-methoxyindole precursors

An In-depth Technical Guide to the Fischer Indole Synthesis of 6-Methoxyindole Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a premier method for constructing the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), to yield a substituted indole.[1][2] The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including antimigraine agents of the triptan class.[1]

6-Methoxyindole derivatives are particularly significant precursors in the synthesis of various pharmaceuticals and natural products. The methoxy group at the 6-position serves as a crucial functional handle and influences the electronic properties of the indole ring, impacting molecular interactions and metabolic pathways. This guide provides a detailed technical overview of the Fischer indole synthesis as applied to the preparation of 6-methoxyindole precursors, covering its core mechanism, experimental protocols, and quantitative data for researchers in drug development and organic synthesis.

Core Reaction Mechanism

The Fischer indole synthesis proceeds through a well-established sequence of reactions initiated by acid catalysis. The generally accepted mechanism involves the formation of a phenylhydrazone, which then undergoes a cascade of rearrangements to form the aromatic indole ring.[1]

The key mechanistic steps are as follows:

-

Hydrazone Formation : The reaction begins with the condensation of a substituted phenylhydrazine, in this case, 4-methoxyphenylhydrazine, with an enolizable aldehyde or ketone to form the corresponding 4-methoxyphenylhydrazone.

-

Tautomerization : The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').

-

[1][1]-Sigmatropic Rearrangement : Following protonation of the enamine, the crucial bond-forming step occurs via a[1][1]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[1][3]

-

Rearomatization & Cyclization : The intermediate quickly rearomatizes. The resulting nucleophilic amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal (or aminal) ring.

-

Ammonia Elimination : Under the acidic conditions, the aminoacetal eliminates a molecule of ammonia, and subsequent aromatization of the newly formed five-membered ring yields the final, energetically favorable indole product.[1]

References

Spectroscopic and Structural Elucidation of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(6-methoxy-1H-indol-3-yl)acetate (CAS No. 123380-87-0). Due to the limited availability of experimentally validated data in peer-reviewed literature, this document summarizes the most likely spectroscopic characteristics based on established chemical principles and data from chemical suppliers. The information herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this indole derivative.

Spectroscopic Data Summary

The following tables present a summary of the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.8 (br s) | Broad Singlet | N-H (Indole) |

| ~7.48 (d) | Doublet | H-4 |

| ~7.05 (s) | Singlet | H-2 |

| ~6.85 (d) | Doublet | H-7 |

| ~6.70 (dd) | Doublet of Doublets | H-5 |

| ~3.80 (s) | Singlet | OCH₃ (Methoxy) |

| ~3.65 (s) | Singlet | CH₂ |

| ~3.60 (s) | Singlet | OCH₃ (Ester) |

Disclaimer: The ¹H NMR data is based on predictive models and typical values for similar indole structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C=O (Ester) |

| ~156.0 | C-6 |

| ~136.5 | C-7a |

| ~122.5 | C-2 |

| ~121.0 | C-3a |

| ~119.5 | C-4 |

| ~109.0 | C-5 |

| ~108.0 | C-3 |

| ~94.5 | C-7 |

| ~55.5 | OCH₃ (Methoxy) |

| ~52.0 | OCH₃ (Ester) |

| ~31.0 | CH₂ |

Disclaimer: The ¹³C NMR data is based on predictive models and may not reflect experimentally determined values.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3000-2850 | C-H Stretch | Aromatic/Aliphatic C-H |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1620, 1480 | C=C Stretch | Aromatic Ring |

| ~1250, 1030 | C-O Stretch | Methoxy/Ester C-O |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 219.09 | [M]⁺ |

| 220.10 | [M+H]⁺ |

| 242.08 | [M+Na]⁺ |

| 160.07 | [M-COOCH₃]⁺ |

Note: The molecular weight of this compound is 219.24 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing would involve Fourier transformation and baseline correction. 2D NMR experiments such as COSY, HSQC, and HMBC would be employed for unambiguous signal assignments.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The exact mass would be used to confirm the elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-Depth Technical Guide to Methyl 2-(6-methoxy-1H-indol-3-YL)acetate: A Derivative of Indole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is a derivative of the well-known phytohormone indole-3-acetic acid (IAA). The introduction of a methoxy group at the 6-position of the indole ring significantly influences the molecule's electronic and steric properties, potentially altering its biological activity and making it a compound of interest for various research and development applications.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of this compound. It includes a detailed discussion of its relationship to IAA, relevant experimental protocols, and a summary of its known and potential biological activities, with a focus on its utility as a scaffold for the synthesis of more complex molecules.[1]

Introduction

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin in plants, playing a critical role in various aspects of plant growth and development.[1][3] Its derivatives are a subject of intense research due to their potential as therapeutic agents and biological probes.

This compound, a methyl ester of 6-methoxy-1H-indole-3-acetic acid, is a structurally interesting derivative of IAA. The methoxy substitution on the indole ring is a key feature that can significantly impact its chemical reactivity and biological interactions.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Properties and Synthesis

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole core with a methoxy group at the 6-position and a methyl acetate group at the 3-position.[1]

| Property | Value | Source |

| Molecular Formula | C12H13NO3 | PubChem |

| Molecular Weight | 219.24 g/mol | PubChem |

| CAS Number | 123380-87-0 | [1] |

| Appearance | Solid (form may vary) | General Chemical Properties |

| Solubility | Soluble in polar organic solvents | General Chemical Properties |

Note: Some physical properties may not be publicly available and would require experimental determination.

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the 6-methoxy-1H-indole-3-acetic acid precursor, followed by its esterification.

Step 1: Synthesis of 6-methoxy-1H-indole-3-acetic acid

The Fischer indole synthesis is a widely used and robust method for preparing methoxy-activated indoles.[1][2] This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

-

Reaction Setup: A reaction flask is charged with 4-methoxyphenylhydrazine and a suitable carbonyl compound (e.g., an ester of levulinic acid) in a suitable solvent (e.g., ethanol, acetic acid).

-

Acid Catalyst: A Brønsted or Lewis acid catalyst (e.g., HCl, H2SO4, ZnCl2) is added to the mixture.[2]

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours.

-

Work-up: After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel to yield 6-methoxy-1H-indole-3-acetic acid.

Step 2: Esterification of 6-methoxy-1H-indole-3-acetic acid

The final step is the formation of the methyl ester from the corresponding carboxylic acid.[1]

Experimental Protocol: Fischer-Speier Esterification (General Procedure)

-

Reaction Setup: 6-methoxy-1H-indole-3-acetic acid is dissolved in an excess of methanol.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

-

Reaction Conditions: The mixture is heated at reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by recrystallization or column chromatography.

Biological Activities and Potential Applications

While detailed public data from in vitro and cell-based assays specifically for this compound is limited, the broader class of indole derivatives has been extensively studied for various biological activities.[1]

Relationship to Indole-3-Acetic Acid (IAA) and Auxin Activity

This compound is a structural analog of methyl indole-3-acetate (MeIAA), which is considered an inactive form of the plant hormone IAA.[1] In biological systems, the conversion of IAA to its methyl ester is a mechanism of inactivation.[1] However, MeIAA can be hydrolyzed back to the active form by esterases, allowing for the regulation of local auxin concentrations.[1] The 6-methoxy substitution on the indole ring of the title compound could influence its interaction with auxin signaling pathway components.

Potential as a Scaffold in Drug Discovery

The indole nucleus is a versatile scaffold for the synthesis of more complex molecules with tailored pharmacological properties.[1] this compound can serve as a starting material for further chemical modifications, such as derivatization of the ester group or substitution on the indole ring, to generate a library of compounds for screening against various biological targets.[1]

Antiproliferative and Anticancer Potential

Numerous indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis. While no specific antiproliferative data for this compound is publicly available, its structural similarity to other biologically active indoles suggests that it could be a candidate for anticancer drug discovery.

Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated. However, due to its structural relationship to IAA, it is plausible that it could interact with components of the auxin signaling pathway in plants. In mammalian systems, indole derivatives have been shown to interact with a variety of receptors and enzymes, and any potential biological activity of this compound would be mediated through specific molecular interactions that are yet to be determined.

Below is a generalized diagram of the main tryptophan-dependent IAA biosynthesis pathways found in microorganisms, which provides context for the broader class of indole-3-acetic acid derivatives.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to elucidate the specific biological activities of this compound. This should include screening against a panel of cancer cell lines, as well as assays for anti-inflammatory, antimicrobial, and other potential therapeutic effects.

-

Mechanism of Action Studies: If biological activity is identified, further studies will be required to determine the underlying mechanism of action, including the identification of its molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs with modifications at various positions of the indole ring and the acetate side chain will be crucial for understanding the SAR and for optimizing the potency and selectivity of this chemical scaffold.

-

Exploration in Plant Biology: Given its structural similarity to auxin, its effects on plant growth and development warrant investigation.

Conclusion

This compound is an intriguing derivative of indole-3-acetic acid with potential applications in medicinal chemistry and plant biology. While specific data on its biological activity is currently scarce, its structural features and the known activities of related indole compounds suggest that it is a promising candidate for further investigation. This technical guide provides a foundation for researchers interested in exploring the synthesis and biological potential of this and related compounds.

References

The Methoxy Group's Directing Hand: An In-depth Technical Guide to its Role in Indole Ring Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of numerous biologically active compounds, from neurotransmitters to cutting-edge pharmaceuticals. The strategic placement of a methoxy (-OCH₃) group on this bicyclic heterocycle profoundly alters its electronic landscape, thereby governing its reactivity and biological function. This technical guide provides a comprehensive analysis of the methoxy group's influence on the indole ring, detailing its electronic effects, impact on electrophilic and nucleophilic substitution, and its role in modulating critical signaling pathways in the context of drug discovery. This document synthesizes quantitative reactivity data, provides detailed experimental protocols for key transformations, and visualizes complex chemical and biological processes to offer a thorough resource for professionals in the chemical and biomedical sciences.

The Electronic Influence of the Methoxy Group on the Indole Ring

The methoxy group exerts a dual electronic effect on the indole ring: a powerful electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I)[1].

-

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This increases the electron density of the indole ring, particularly at the positions ortho and para to the methoxy substituent. This enhanced electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.

-

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring through the sigma bond framework.[1] However, in the context of electrophilic aromatic substitution, the resonance effect is generally dominant.

The net result is an overall activation of the indole ring towards electrophilic attack, with the position of the methoxy group dictating the regiochemical outcome of such reactions.

Impact on Indole Ring Reactivity

Electrophilic Aromatic Substitution (EAS)

The electron-donating nature of the methoxy group significantly enhances the rate of electrophilic aromatic substitution on the indole ring compared to the unsubstituted parent molecule. The indole ring itself is already highly reactive towards electrophiles, with a reactivity estimated to be 10¹³ times greater than benzene, favoring substitution at the C3 position. The addition of a methoxy group further amplifies this reactivity.

The regioselectivity of EAS on methoxyindoles is a product of the combined directing effects of the indole nitrogen and the methoxy group. The C3 position of the pyrrole ring remains the most nucleophilic site. However, the methoxy group strongly directs incoming electrophiles to its ortho and para positions on the benzene ring. For instance, in 5-methoxyindole, the C4 and C6 positions are activated, while in 6-methoxyindole, the C5 and C7 positions are activated.

Table 1: Hammett Substituent Constants for the Methoxy Group

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on a reaction's rate. The substituent constant, σ, is a measure of the electronic effect of the substituent itself. A negative σ value indicates an electron-donating group, which accelerates reactions with a positive reaction constant ρ (i.e., reactions favored by increased electron density).

| Substituent | σ_meta_ | σ_para_ |

| -OCH₃ | 0.11 | -0.24 |

Data sourced from Schwarzenbach et al.[2]

The negative σ_para_ value for the methoxy group confirms its strong electron-donating character through resonance when it is in a position to directly conjugate with the reaction center. The positive σ_meta_ value reflects the dominance of the inductive electron-withdrawing effect when direct resonance is not possible.[3]

Table 2: Regioselectivity and Yields in Electrophilic Aromatic Substitution of Methoxyindoles

| Indole Derivative | Reaction | Reagents | Major Product(s) | Yield | Reference(s) |

| 5-Methoxyindole | Bromination | Br₂ in AcOH | 4-Bromo-5-methoxyindole | - | [4] |

| Indole | Friedel-Crafts Acylation | Propionic anhydride, [CholineCl][ZnCl₂]₃, MW | 3-Propionylindole | >90% | [5] |

| 5,6-Dimethoxyindole | Cadogan Synthesis | Microwave | Methyl 5,6-dimethoxyindole-2-carboxylate | - | [6] |

Nucleophilic Substitution

While the electron-rich indole ring is generally not susceptible to nucleophilic attack, the presence of a methoxy group on the nitrogen atom (N-methoxyindoles) can facilitate such reactions. N-methoxyindoles, particularly those with electron-withdrawing groups at the C3 position, can undergo cine-substitution, where a nucleophile attacks the C2 position, leading to the expulsion of the methoxy group from the nitrogen.[7] This reactivity pattern opens up synthetic routes to 2-substituted indoles that are otherwise difficult to access.

Experimental Protocols

Synthesis of 6-Methoxyindole (Batcho-Leimgruber Indole Synthesis)

This protocol describes the synthesis of 6-methoxyindole starting from p-cresol.[8]

-

Nitration of p-cresol carbonate: p-Cresol is first converted to its carbonate derivative. Regioselective nitration is then performed to introduce a nitro group.

-

Hydrolysis and Methylation: The carbonate is hydrolyzed, and the resulting phenol is methylated to yield 4-methoxy-2-nitrotoluene.

-

Indole Ring Formation: 4-methoxy-2-nitrotoluene is then subjected to the Batcho-Leimgruber indole synthesis to afford 6-methoxyindole. The overall yield from p-cresol is reported to be 43%.

Bromination of Ethyl 5-Methoxyindole-2-carboxylate

This procedure outlines the regioselective bromination of a methoxy-activated indole.[4]

-

Dissolution: Dissolve ethyl 5-methoxyindole-2-carboxylate (0.55 mmol) in acetic acid (1.9 ml).

-

Reagent Preparation: Prepare a solution of bromine (0.66 mmol) in acetic acid (0.85 ml).

-

Reaction: Slowly add the bromine solution to the indole solution with stirring under the desired reaction conditions (e.g., temperature, time).

-

Work-up and Isolation: The reaction mixture is worked up to isolate the brominated product. This method primarily yields the 4-bromo derivative.

Friedel-Crafts Acylation of Indole using a Deep Eutectic Solvent

This green chemistry approach describes the acylation of indole derivatives.[5]

-

Catalyst/Solvent Preparation: Prepare the deep eutectic solvent [CholineCl][ZnCl₂]₃.

-

Reaction Mixture: Combine the indole derivative and the desired acid anhydride in the deep eutectic solvent.

-

Microwave Irradiation: Irradiate the mixture with microwaves at 120 °C for 10 minutes.

-

Isolation: The 3-acylated indole is the major product and can be isolated after work-up. This method is effective for various electron-rich aromatic compounds.

Role in Biological Signaling Pathways

Methoxyindoles are a class of compounds with significant biological activities, largely due to their structural similarity to endogenous signaling molecules like serotonin and melatonin. The methoxy group is a key feature of melatonin (N-acetyl-5-methoxytryptamine) and plays a crucial role in its interaction with receptors and its downstream effects.

Melatonin Receptor Signaling

Melatonin exerts its effects through G-protein coupled receptors (GPCRs), primarily MT1 and MT2.[8][9][10] The binding of melatonin to these receptors initiates a cascade of intracellular signaling events.

Caption: Melatonin receptor signaling cascade.

The activation of MT1 and MT2 receptors by melatonin leads to the inhibition of adenylyl cyclase via the Gαi subunit, which in turn decreases intracellular cAMP levels and reduces the activity of protein kinase A (PKA).[9] This pathway ultimately affects the phosphorylation of transcription factors like CREB. Additionally, melatonin receptors can signal through other pathways, such as the phospholipase C (PLC) pathway, leading to changes in intracellular calcium and activation of protein kinase C (PKC) and ERK.[8][9]

Neuroprotective Mechanisms

Melatonin is a well-documented neuroprotective agent, and its methoxy group is integral to this function. One of its primary mechanisms of neuroprotection is the scavenging of reactive oxygen species (ROS).[4] In neurodegenerative conditions like Alzheimer's disease, melatonin has been shown to protect neurons and astrocytes from amyloid-beta-induced toxicity by reducing ROS production and preventing mitochondrial depolarization.[4]

Caption: Melatonin's neuroprotective workflow against amyloid-beta toxicity.

Furthermore, melatonin can modulate signaling pathways such as the PI3K/Akt pathway to suppress apoptosis and promote cell survival.[11] It has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like caspase-3.[11]

Anticancer Activity

The methoxy group's position on the indole ring can be critical for anticancer activity. For instance, an 8-methoxy-pyrazino[1,2-a]indole derivative has shown potent and selective antiproliferative activity against human leukemia K562 cells, while the 6- and 7-methoxy isomers were inactive.[12] This highlights the importance of the methoxy group's placement for specific biological interactions.

Methoxyindoles can exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[13][14][15][16] 5-methoxytryptophan, a metabolite of tryptophan, has been shown to promote apoptosis and inhibit proliferation in colorectal cancer cells, with its effects being enhanced when combined with PI3K/Akt/FoxO3a pathway inhibitors.[13]

Caption: Methoxyindole's inhibitory effect on the PI3K/Akt survival pathway.

Conclusion

The methoxy group is a powerful modulator of indole ring reactivity and biological activity. Its strong electron-donating resonance effect activates the indole ring towards electrophilic substitution, with predictable regiochemical outcomes. This property is invaluable for the synthetic chemist aiming to functionalize the indole scaffold. In the realm of drug discovery, the methoxy group is a key pharmacophoric feature in many bioactive indoles, including the pleiotropic hormone melatonin. Its presence is critical for receptor interactions and the subsequent modulation of complex signaling pathways involved in neuroprotection and cancer. A thorough understanding of the methoxy group's role is therefore essential for the rational design and development of novel indole-based therapeutics. This guide provides a foundational resource for researchers and professionals working at the intersection of chemistry and biology, facilitating further innovation in this exciting field.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Mechanism of neuroprotection of melatonin against beta-amyloid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NUCLEOPHILIC SUBSTITUTION REACTION OF 1-METHOXYINDOLE-3-CARBALDEHYDE (Dedicated to Professor Dr. Ei-ichi Negishi on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Mechanisms of Melatonin: Insight from Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate, a derivative of the naturally occurring plant hormone indole-3-acetic acid, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural features, comprising a methoxy-activated indole core and a reactive methyl acetate side chain, offer a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the indole ring can significantly modulate the pharmacological profile of these molecules. This compound, featuring a methoxy group at the 6-position, presents an electron-rich aromatic system that influences its reactivity and biological interactions.[1] This guide explores the synthetic utility of this compound, providing a technical resource for its application in research and drug discovery.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through two primary routes: the Fischer indole synthesis and the esterification of the corresponding carboxylic acid.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles.[1] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, 4-methoxyphenylhydrazine is condensed with a suitable carbonyl compound like an ester of levulinic acid or γ,γ-dialkoxybutyrate.[1]

Experimental Protocol: Fischer Indole Synthesis

-

Reaction: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq) and methyl levulinate (1.1 eq) are suspended in a suitable solvent such as ethanol or glacial acetic acid.

-

Catalyst: A strong acid catalyst, for instance, sulfuric acid, polyphosphoric acid, or zinc chloride (catalytic amount), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

| Reactants | Stoichiometry | Catalyst | Solvent | Temperature | Time | Yield |

| 4-Methoxyphenylhydrazine | 1.0 eq | H₂SO₄ (cat.) | Ethanol | Reflux | 4 h | ~75% |

| Methyl Levulinate | 1.1 eq |

Table 1: Typical reaction parameters for the Fischer indole synthesis of this compound.

Esterification of 6-methoxy-1H-indole-3-acetic acid

An alternative synthetic route involves the direct esterification of 6-methoxy-1H-indole-3-acetic acid.[1] This method is particularly useful if the corresponding carboxylic acid is readily available.

Experimental Protocol: Esterification

-

Reaction: 6-methoxy-1H-indole-3-acetic acid (1.0 eq) is dissolved in an excess of methanol, which serves as both the reactant and the solvent.

-

Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is added to the solution.

-

Reaction Conditions: The mixture is heated at reflux for 3-5 hours, with TLC monitoring to confirm the consumption of the starting material.

-

Work-up and Purification: After cooling, the excess methanol is removed in vacuo. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography.

| Reactant | Reagent | Catalyst | Temperature | Time | Yield |

| 6-methoxy-1H-indole-3-acetic acid | Methanol (excess) | H₂SO₄ (cat.) | Reflux | 4 h | >90% |

Table 2: Typical reaction parameters for the esterification of 6-methoxy-1H-indole-3-acetic acid.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, expected to be a crystalline solid |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane |

Table 3: Physicochemical properties of this compound.

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.8 (s, 1H, NH), 7.4-6.7 (m, 4H, Ar-H), 3.75 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 3.60 (s, 3H, OCH₃).[2]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5 (C=O), 155.0 (C-6), 136.0 (C-7a), 122.0 (C-3a), 121.5 (C-2), 119.0 (C-4), 110.0 (C-5), 108.0 (C-3), 94.0 (C-7), 55.0 (OCH₃), 51.5 (OCH₃), 31.0 (CH₂).

-

IR (KBr, cm⁻¹): Expected peaks around 3400 (N-H stretch), 1735 (C=O ester stretch), 1620, 1480 (C=C aromatic stretch), 1250, 1030 (C-O stretch).

-

Mass Spectrometry (EI): Expected m/z (%) = 219 (M⁺), 160 (M⁺ - COOCH₃).

Reactivity and Synthetic Applications

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, leveraging the reactivity of both the indole nucleus and the ester side chain.

Reactions at the Indole Nitrogen (N-Alkylation)

The nitrogen atom of the indole ring can be readily alkylated under basic conditions.

Experimental Protocol: N-Alkylation

-

Reaction: To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) is added at 0 °C.

-

Reagent: After stirring for a short period, the desired alkylating agent (e.g., an alkyl halide) (1.1 eq) is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, as indicated by TLC.

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Electrophilic Substitution on the Indole Ring

The electron-rich indole ring is susceptible to electrophilic substitution, with the C2, C4, and C7 positions being potential sites for functionalization. The methoxy group at C6 further activates the benzene portion of the indole nucleus.

Derivatization of the Methyl Acetate Side Chain

The ester functionality provides a handle for various chemical transformations.

The methyl ester can be reduced to the corresponding primary alcohol, 2-(6-methoxy-1H-indol-3-yl)ethanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Ester Reduction

-

Reaction: A solution of this compound (1.0 eq) in a dry ethereal solvent such as THF or diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in the same solvent at 0 °C under an inert atmosphere.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield the desired alcohol, which can be further purified by chromatography.

Application in the Synthesis of Bioactive Molecules

The versatility of this compound makes it a valuable precursor in the synthesis of various biologically active compounds.

Synthesis of Melatonin Analogues

Melatonin, a neurohormone with a 5-methoxyindole core, and its analogues are of significant interest in drug discovery for their roles in regulating circadian rhythms and their potential as therapeutic agents. The 6-methoxy isomer provides a scaffold for novel analogues with potentially different receptor binding profiles and pharmacological activities.

Precursor for Anti-inflammatory and Anticancer Agents

Derivatives of methoxy-substituted indoles have demonstrated potent anti-inflammatory and anticancer activities. For instance, some indole derivatives act as inhibitors of tubulin polymerization, a key target in cancer therapy.[1] The structural framework of this compound can be elaborated to generate novel compounds for screening in these therapeutic areas.

| Derivative Class | Target | Reported Activity | Reference |

| Indole-based Chalcones | COX-1/COX-2 | Anti-inflammatory | [1] |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin | Anticancer | [1] |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines | - | Anticancer | [3] |

Table 4: Examples of bioactive derivatives synthesized from methoxy-indoles.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the differential reactivity of its indole nucleus and ester side chain provide chemists with a powerful tool for the construction of diverse and complex molecular architectures. The demonstrated utility of its derivatives as potent biological agents underscores its significance in the field of medicinal chemistry and drug development. This guide has provided the essential technical details to facilitate the effective use of this compound in the pursuit of novel scientific discoveries.

References

The Pervasive Presence of Methoxyindoles in Nature: A Technical Guide

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Physiological Significance of Methoxyindole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Indole derivatives are a cornerstone of biological chemistry, forming the structural basis for a vast array of natural products with profound physiological activity. The addition of a methoxy group to the indole core significantly modulates the molecule's electronic properties and biological function, giving rise to the diverse class of methoxyindole derivatives. These compounds are not mere chemical curiosities but are ubiquitous across the plant and animal kingdoms, acting as neurohormones, phytoalexins, and potent psychoactive agents. This technical guide provides a comprehensive overview of the natural occurrence of key methoxyindole derivatives, their biosynthetic origins, and the intricate signaling pathways they command. It is designed to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Melatonin (N-acetyl-5-methoxytryptamine)

Perhaps the most well-characterized methoxyindole, melatonin is a pleiotropic molecule found in virtually all domains of life, from bacteria to humans.[1] Its roles extend far beyond its common association with sleep regulation.

Natural Occurrence and Quantitative Data

Melatonin is synthesized in animals primarily in the pineal gland, with its secretion following a distinct circadian rhythm.[1] However, significant amounts are also produced in the gastrointestinal tract, where concentrations can be 10 to 100 times higher than in the blood.[2] In the plant kingdom, melatonin (phytomelatonin) is widely distributed, often at concentrations far exceeding those in animals. It is found in roots, leaves, fruits, and seeds, where it functions in growth regulation and as a defense molecule against biotic and abiotic stress.[3][4]

| Natural Source | Part/Tissue | Concentration Range | Reference(s) |

| Human | Pineal Gland | 24 - 6,860 pmol/g | [5] |

| Pistachio (Pistacia vera) | Seed | 227 - 233 µg/g | [4] |

| Bitter Orange (Citrus aurantium) | Peel | ~869 µg/g (dried) | [6] |

| Black Tea (Camellia sinensis) | Waste | ~164 µg/g (dried) | [6] |

| Tomato (Solanum lycopersicum) | Fruit (ripe) | 2 - 190 ng/g | [7][8] |

| Various Medicinal Herbs | Various | 12 - 3,771 ng/g | [4] |

| Ziziphus spina-christi | Plant | ~420 ng/g (dried) | [7] |

| Melissa officinalis | Plant | ~410 ng/g (dried) | [7] |

Biosynthesis

The biosynthesis of melatonin originates from the essential amino acid tryptophan. While the precursor and the final product are conserved, the enzymatic pathway differs between animals and plants, representing a key area of evolutionary divergence.[9]

In animals , tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin. Serotonin is subsequently acetylated to N-acetylserotonin, the direct precursor to melatonin, which is finally O-methylated by the enzyme N-acetylserotonin O-methyltransferase (ASMT).

In plants , the pathway can vary. A common route involves the decarboxylation of tryptophan to tryptamine, followed by hydroxylation to serotonin. The subsequent steps of acetylation and methylation to produce melatonin are similar to the animal pathway.[9]

Signaling Pathways

Melatonin exerts its effects primarily through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[10] These receptors are integral to mediating melatonin's role in circadian rhythm regulation, immune response, and cellular protection.

-

MT1 Receptor: Primarily couples to Gαi/o proteins. Activation leads to the inhibition of adenylyl cyclase (AC), which decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently inhibits Protein Kinase A (PKA) activity and the phosphorylation of the CREB transcription factor.[10][11] The MT1 receptor can also couple to Gαq, activating Phospholipase C (PLC) and leading to downstream signaling through IP3 and DAG.[2]

-

MT2 Receptor: Also couples to Gαi/o to inhibit the AC-cAMP-PKA pathway. Additionally, MT2 signaling can inhibit soluble guanylyl cyclase (sGC) activity and modulate PLC pathways.[2][10]

Both receptors can also signal through β-arrestin pathways, leading to receptor internalization and activation of other cascades like the MAPK/ERK pathway.[4]

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

5-MeO-DMT is a potent, naturally occurring psychedelic tryptamine. Its presence is documented in numerous plant species and, most famously, in the venom of a specific toad species.[2]

Natural Occurrence and Quantitative Data

The most concentrated natural source of 5-MeO-DMT is the secretion from the parotoid glands of the Colorado River toad (Incilius alvarius).[12] It is also found as a primary or minor alkaloid in various South American plants used for preparing psychoactive snuffs and beverages.[2][7]

| Natural Source | Part/Tissue | Concentration Range | Reference(s) |

| Colorado River Toad (Incilius alvarius) | Gland Secretion (Venom) | 15% of dry weight | [7] |

| Virola theiodora | Bark Resin | Major active ingredient | [2] |

| Dictyoloma incanescens | Bark | Source of initial isolation | [7] |

Biosynthesis

5-MeO-DMT is biosynthetically derived from tryptophan. The pathway involves the formation of serotonin, which is then converted to bufotenin (5-HO-DMT). The final step is the O-methylation of bufotenin, catalyzed by an O-methyltransferase enzyme, to yield 5-MeO-DMT.[2] It can also be formed from 5-methoxytryptamine in some species.

Physiological Role

5-MeO-DMT is a powerful serotonergic agonist with high affinity for multiple serotonin (5-HT) receptor subtypes, particularly 5-HT₂ₐ and 5-HT₁ₐ, which are believed to mediate its profound psychedelic effects.[2] Unlike many other tryptamines, it is not a significant monoamine releasing agent.[2] Its rapid onset and short duration of action have made it a subject of interest in research exploring potential therapeutic applications for conditions like depression and anxiety.[12]

5-Methoxytryptamine (5-MT)

A close relative of both serotonin and melatonin, 5-methoxytryptamine (also known as mexamine) is an endogenous methoxyindole found in animals.

Natural Occurrence and Quantitative Data

5-MT occurs naturally in the body, with the highest concentrations found in the pineal gland.[13] Its levels are influenced by the activity of monoamine oxidase A (MAO-A), the primary enzyme responsible for its metabolism.[13]

| Natural Source | Part/Tissue | Concentration Range | Reference(s) |

| Human | Pineal Gland | 0 - 12 pmol/g (trace amounts) | [5] |

| Sheep | Pineal Gland | 545 ± 180 pmol/g | [10] |

| Pig | Pineal Gland | 228 ± 119 pmol/g | [10] |

| Cow | Pineal Gland | 117 ± 48 pmol/g | [10] |

Biosynthesis

5-MT is formed in the body through two primary routes: the direct O-methylation of serotonin, or the N-deacetylation of melatonin.[13]

Physiological Role

5-MT acts as a non-selective agonist at various serotonin receptors.[13] It is an extremely potent agonist of the 5-HT₂ₐ receptor in vitro.[13] Unlike melatonin, it does not have a direct affinity for melatonin receptors, though it can be converted into melatonin in the body.[13] Its physiological significance is still under investigation, but it is known to influence processes regulated by the serotonergic system.

6-Methoxymellein

6-Methoxymellein is a dihydroisocoumarin, a class of phenolic compounds distinct from the tryptamine-based indoles but which features a methoxy-substituted bicyclic system. It is primarily known as a phytoalexin in carrots.

Natural Occurrence and Quantitative Data

This compound is famously found in carrots (Daucus carota), where it is produced in response to stress, such as wounding or pathogen attack, and is responsible for the characteristic bitter taste in stressed or old carrots.

| Natural Source | Part/Tissue | Concentration Range | Reference(s) |

| Carrot (Daucus carota) | Root | 0.02 - 76.00 µg/g | [3] |

Biosynthesis

The biosynthesis of 6-methoxymellein involves the enzyme 6-hydroxymellein O-methyltransferase, which catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to 6-hydroxymellein, yielding 6-methoxymellein and S-adenosylhomocysteine.

Physiological Role

In plants, 6-methoxymellein functions as a phytoalexin, an antimicrobial compound that accumulates at sites of infection or stress to inhibit the growth of pathogens. Its presence is a key component of the carrot's induced defense system.

Experimental Protocols